N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound featuring:
- A coumarin core (2-oxo-2H-chromene) linked to a benzothiazole moiety via a carboxamide bridge.
- Substituents include a 6-methoxy group on the benzothiazole ring and a dimethylaminoethyl side chain on the carboxamide nitrogen.
- The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S.ClH/c1-24(2)10-11-25(22-23-17-9-8-15(28-3)13-19(17)30-22)20(26)16-12-14-6-4-5-7-18(14)29-21(16)27;/h4-9,12-13H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPATIMDVLXXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A dimethylamino group, which may contribute to its interaction with biological targets.
- A methoxybenzo[d]thiazole moiety, known for its role in various pharmacological activities.
- The chromene structure, which is often associated with antioxidant properties.
Research indicates that compounds with similar structures may interact with various biological pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to decreased proliferation of cancer cells.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways that are critical in disease processes.
- Antioxidant Activity : The chromene structure is associated with antioxidant properties, which can mitigate oxidative stress in cells.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in breast and lung cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 20 |
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
-
Case Study 2: Antimicrobial Activity
- In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations lower than those required for cytotoxic effects on human cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Benzothiazole/Coumarin Cores
Table 1: Substituent and Molecular Weight Comparisons
Key Observations :
- Substituent Position : The target compound’s 6-methoxy group on benzothiazole contrasts with 4-ethoxy () or 6-chloro () analogs, which may alter electronic properties and receptor binding.
- Side Chain: Dimethylaminoethyl vs. diethylaminoethyl () or dimethylaminopropyl () chains influence lipophilicity and pharmacokinetics.
Key Observations :
- Thiazolidinone derivatives () achieve high yields (53–90%) under mild conditions, whereas coumarin-thiazole hybrids () employ solvent-free synthesis for efficiency.
- The target compound’s synthesis route remains undefined in the evidence, but its structural complexity suggests multi-step coupling analogous to and –10.
Physicochemical and Pharmacological Properties
Limitations : The target compound lacks reported melting points, solubility, or bioactivity data. However, analogs provide indirect insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
